

Understanding "Cross-Validation" in This Context

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Compound Focus: **Brilanestrant**

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In drug development, the term "cross-validation" typically refers to the process of validating a drug's efficacy and safety across multiple, independent clinical studies or against established standard treatments. This is different from the statistical cross-validation technique used in machine learning. The available information on **Brilanestrant** includes preclinical and early clinical data that serve to validate its profile against other endocrine therapies [1].

Drug Profile: **Brilanestrant** at a Glance

The table below summarizes the core characteristics of **Brilanestrant** based on the search results.

Attribute	Description
Generic Name	Brilanestrant [2] [3]
Code Names	GDC-0810, ARN-810, RG-6046 [2] [3]
Drug Class	Oral Selective Estrogen Receptor Degradator (SERD) [3] [1]
Primary Target	Estrogen Receptor Alpha (ER α) [2] [4]

Attribute	Description
Key Mechanism	Binds to ER α , induces a conformational change leading to receptor degradation [3] [1]
Main Indication	Hormone receptor-positive (HR+) breast cancer [1]

Comparative Experimental & Clinical Data

The following tables consolidate quantitative data and study methodologies from the search results to allow for a factual comparison.

Table 1: In Vitro Potency and Cellular Activity This data is primarily derived from cell-based assays, such as those using the MCF-7 breast cancer cell line [2] [4].

Assay Type	Result (IC ₅₀ /EC ₅₀)	Experimental Protocol Summary
ERα Degradation	IC ₅₀ : 0.7 nM [2] [4]	In-cell Western assay or immunofluorescence in MCF-7 cells after 4 hours of compound exposure [2] [4].
ERα Binding	IC ₅₀ : 6.1 nM [2] [4]	Competitive binding assay against a labeled estrogen receptor ligand [2].
Cell Viability (MCF-7)	IC ₅₀ : 2.5 nM [2] [4]	CellTiter-Glo luminescent cell viability assay after 5 days of compound exposure [2] [4].
Transcriptional Antagonism	IC ₅₀ : 2 nM [2] [4]	Luciferase reporter gene assay in MCF-7 cells with an estrogen response element (ERE) after 24 hours [2] [4].

Table 2: In Vivo Efficacy and Pharmacokinetics Key findings from animal studies, typically in mouse xenograft models (e.g., MCF-7 cells implanted in mice) [2] [4].

Parameter	Finding	Study Design Summary
Oral Bioavailability	40%-60% (across species) [2] [4]	Standard pharmacokinetic study measuring drug concentration in blood over time after oral vs. intravenous administration [2].
Efficacy (Tumor Growth)	Substantial inhibition at 3 mg/kg; >50% regression at 100 mg/kg/day [2] [4]	Mice with MCF-7 xenografts were treated daily with Brilanestrant orally for 4 weeks. Tumor volume was measured biweekly [2] [4].

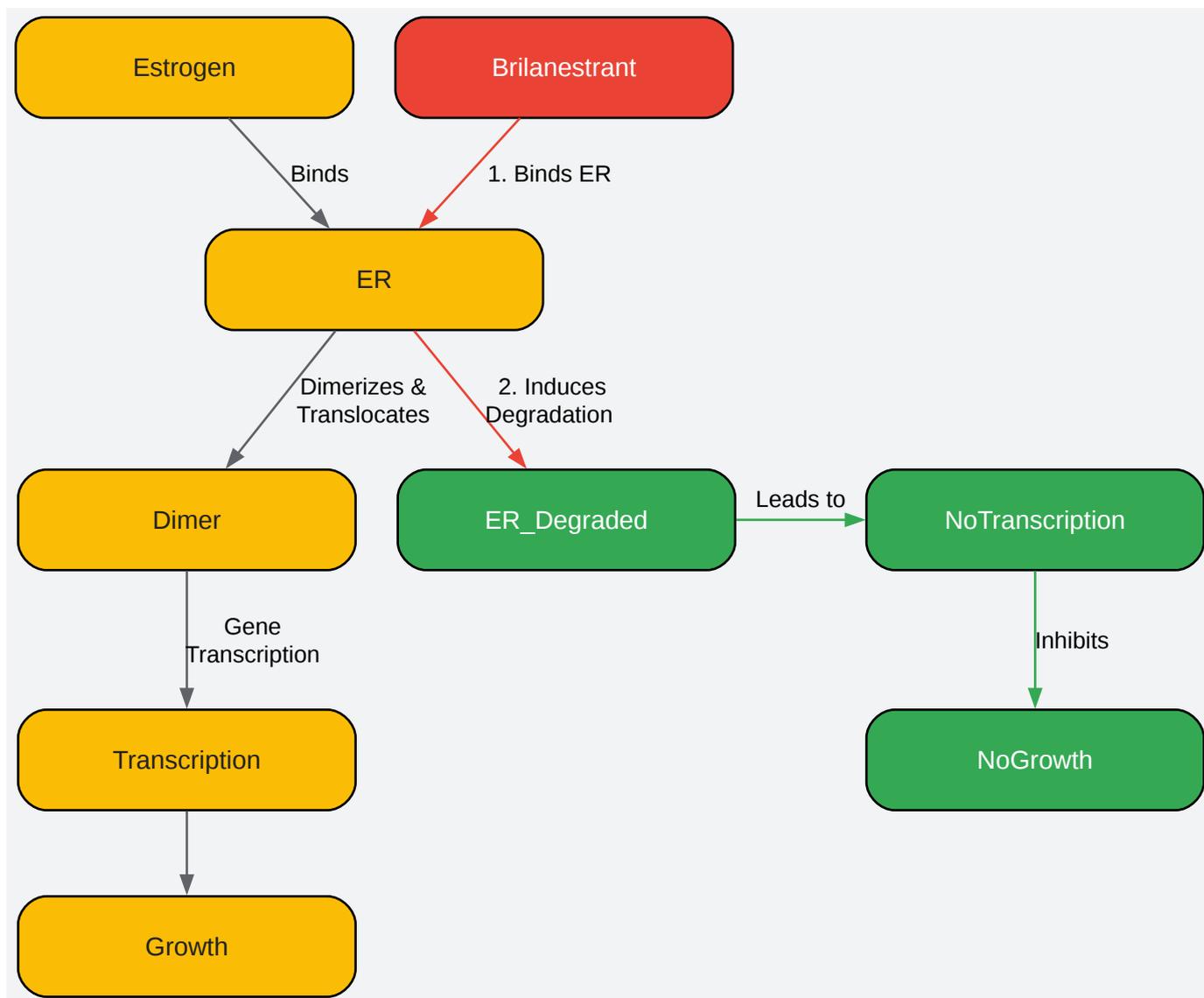
Key Comparative Context: Brilanestrant vs. Fulvestrant

A critical comparison in SERD development is between new oral agents and the first-in-class drug, Fulvestrant.

- **Route of Administration:** A major differentiator is that **Brilanestrant** is an **oral** drug, whereas Fulvestrant requires **intramuscular injection**. This can significantly impact patient convenience and quality of life [1].
- **Mechanism:** Both are "pure" ER antagonists that induce ER degradation, but they may induce distinct conformational changes in the receptor [1] [4].
- **Clinical Development:** While Fulvestrant is approved for metastatic breast cancer, **Brilanestrant** has been investigated in clinical trials. One cited Phase II trial aimed to evaluate the combination of **Brilanestrant** with palbociclib (a CDK4/6 inhibitor) [5].

Signaling Pathway and Mechanism of Action

Brilanestrant targets the estrogen receptor signaling pathway, a key driver in most breast cancers. The diagram below illustrates its mechanism and context.



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The diagram above shows the pathway **Brilanestrant** inhibits. In **hormone-sensitive breast cancer**, estrogen-driven signaling promotes tumor growth [1]. As a SERD, **Brilanestrant** binds to the estrogen receptor (ER α), inducing a conformational change that results in its **degradation via the ubiquitin-proteasome system**. This degradation depletes cellular ER levels, shutting down both estrogen-dependent and independent ER signaling pathways, thereby inhibiting cancer cell proliferation [3] [1].

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References

1. Oral Selective Estrogen Receptor Degraders (SERDs) as a ... [mdpi.com]
2. | Estrogen Receptor/ERR | TargetMol Brilanestrant [targetmol.com]
3. brilanestrant [mycancergenome.org]
4. medchemexpress.com/GDC-0810.html [medchemexpress.com]
5. Recent Advances in Synthetic Strategies and Biological ... [link.springer.com]

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